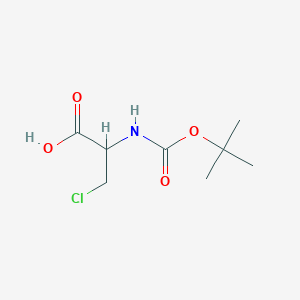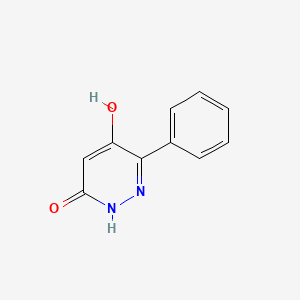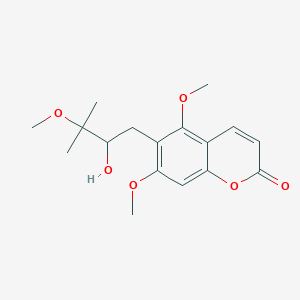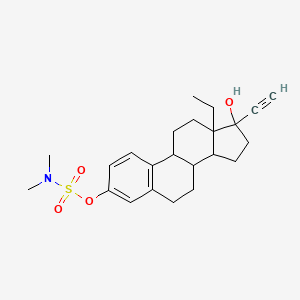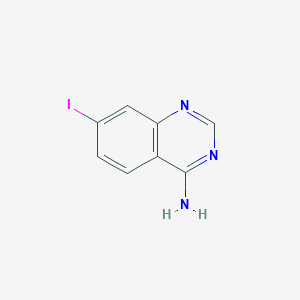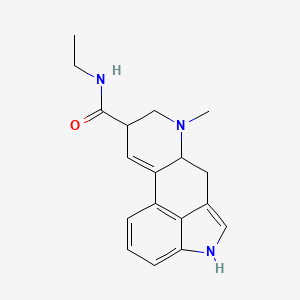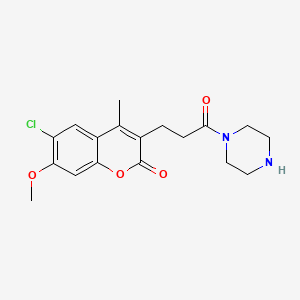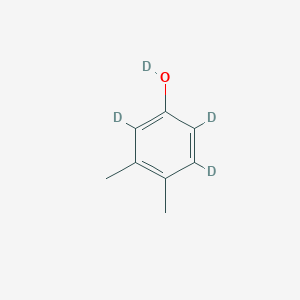
3,4-Dimethylphenol-2,5,6-d3,od
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3,4-Dimetilfenol-2,5,6-d3,od típicamente involucra la deuteración de 3,4-Dimetilfenol. Este proceso se puede lograr a través de varios métodos, incluyendo reacciones de intercambio catalítico donde los átomos de hidrógeno son reemplazados con deuterio usando gas deuterio (D2) en presencia de un catalizador .
Métodos de Producción Industrial
La producción industrial de 3,4-Dimetilfenol-2,5,6-d3,od involucra procesos de deuteración a gran escala. Estos procesos están optimizados para alta producción y pureza, a menudo usando reactores y catalizadores especializados para asegurar una incorporación eficiente de deuterio .
Análisis De Reacciones Químicas
Tipos de Reacciones
3,4-Dimetilfenol-2,5,6-d3,od experimenta diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto puede ser oxidado para formar quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo de vuelta a su forma no deuterada.
Sustitución: La halogenación, como la bromación, puede ocurrir, llevando a productos como 6-bromo-3,4-dimetilfenol.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se usan agentes reductores como hidruro de aluminio y litio (LiAlH4).
Sustitución: El bromo (Br2) en presencia de un catalizador se usa para la halogenación.
Principales Productos Formados
Oxidación: Quinonas
Reducción: 3,4-Dimetilfenol no deuterado
Sustitución: 6-bromo-3,4-dimetilfenol
Aplicaciones Científicas De Investigación
3,4-Dimetilfenol-2,5,6-d3,od se usa ampliamente en investigación científica debido a su naturaleza deuterada. Algunas aplicaciones incluyen:
Biología: Empleado en estudios metabólicos para rastrear vías bioquímicas y comprender mecanismos enzimáticos.
Medicina: Utilizado en estudios farmacocinéticos para investigar el metabolismo y distribución de fármacos.
Industria: Aplicado en el desarrollo de fármacos y materiales deuterados para mejorar la estabilidad y el rendimiento.
Mecanismo De Acción
El mecanismo de acción de 3,4-Dimetilfenol-2,5,6-d3,od involucra su interacción con objetivos moleculares a través del intercambio deuterio-hidrógeno. Este intercambio puede influir en las velocidades de reacción y las vías, proporcionando información sobre el efecto isotópico cinético. Los átomos de deuterio en el compuesto pueden alterar las frecuencias vibratorias de los enlaces químicos, afectando la reactividad general y la estabilidad de la molécula .
Comparación Con Compuestos Similares
Compuestos Similares
2,4-Dimetilfenol-d3 (3,5,6-d3): Otro derivado deuterado de dimetilfenol con aplicaciones similares.
3,4-Dimetilfenol: La forma no deuterada del compuesto, comúnmente utilizada en diversas reacciones químicas.
Singularidad
3,4-Dimetilfenol-2,5,6-d3,od es único debido a su marcado específico de deuterio, lo que proporciona ventajas distintas en las aplicaciones de investigación. La presencia de deuterio mejora la estabilidad del compuesto y permite un seguimiento preciso en estudios metabólicos y cinéticos, convirtiéndolo en una herramienta valiosa en investigaciones científicas .
Propiedades
Fórmula molecular |
C8H10O |
|---|---|
Peso molecular |
126.19 g/mol |
Nombre IUPAC |
1,2,4-trideuterio-3-deuteriooxy-5,6-dimethylbenzene |
InChI |
InChI=1S/C8H10O/c1-6-3-4-8(9)5-7(6)2/h3-5,9H,1-2H3/i3D,4D,5D/hD |
Clave InChI |
YCOXTKKNXUZSKD-NKWHLQRWSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C)C)[2H])O[2H])[2H] |
SMILES canónico |
CC1=C(C=C(C=C1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12301916.png)
![2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride](/img/structure/B12301922.png)
![methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12301930.png)
